C-8 vs. C-5 Substitution Determines Anticonvulsant Efficacy in MES Seizure Model
In a direct comparative study of four linear furanocoumarins, imperatorin (C-8 substituted) at 300 mg/kg (i.p.) produced strong anticonvulsant protection against maximal electroshock-induced seizures in mice, whereas bergapten and oxypeucedanin (both C-5 substituted) at the same 300 mg/kg dose produced no anticonvulsant activity whatsoever [1]. The time-course analysis revealed that protection was observable at 15, 30, 60, and 120 minutes post-administration for imperatorin and xanthotoxin, but absent across all time points for the C-5 substituted compounds [1].
| Evidence Dimension | Anticonvulsant protection (presence/absence of tonic hind limb extension) |
|---|---|
| Target Compound Data | Strong anticonvulsant activity at 300 mg/kg i.p. |
| Comparator Or Baseline | Bergapten (C-5 substituted): No anticonvulsant activity at 300 mg/kg i.p.; Oxypeucedanin (C-5 substituted): No anticonvulsant activity at 300 mg/kg i.p.; Xanthotoxin (C-8 substituted): Strong anticonvulsant activity at 300 mg/kg i.p. |
| Quantified Difference | C-8 substitution (imperatorin, xanthotoxin) confers protection; C-5 substitution (bergapten, oxypeucedanin) confers zero protection at equivalent 300 mg/kg dose |
| Conditions | Mouse maximal electroshock (MES) seizure model; 25 mA, 500 V, 50 Hz, 0.2 s stimulus; intraperitoneal administration; observation at 15, 30, 60, 120 min post-dose |
Why This Matters
Researchers screening for anticonvulsant furanocoumarins should specifically select C-8-substituted compounds; substituting bergapten or oxypeucedanin for imperatorin will yield false-negative results in MES-based assays.
- [1] Luszczki, J.J., et al. Anticonvulsant effects of four linear furanocoumarins, bergapten, imperatorin, oxypeucedanin, and xanthotoxin, in the mouse maximal electroshock-induced seizure model: a comparative study. Pharmacol Rep. 2010; 62: 1231-1236. View Source
